molecular formula C16H15NSi B8637028 2-[6-(Trimethylsilyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 685830-32-4

2-[6-(Trimethylsilyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No. B8637028
M. Wt: 249.38 g/mol
InChI Key: UWEBMJUISRKTDM-UHFFFAOYSA-N
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Patent
US07332623B2

Procedure details

The Title compound may be produced in two steps using compound a1 Example 1 and compound a3 from Example 3 as starting materials. Firstly, compound a1 and compound a3 were reacted according to Method A set forth in the above-described General Synthesis Procedures I to form 2-(6-trimethylsilyl-3-hexen-1,5-diynyl)benzonitrile, which was subsequently dissolved into into dry methanol with K2CO3 to give a brown oil in 53% yield.
Name
compound a1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound a1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:9])([CH3:8])[C:3]#[C:4][CH:5]=[CH:6]Cl.[C:10]([C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15])#[CH:11]>>[CH3:1][Si:2]([CH3:9])([CH3:8])[C:3]#[C:4][CH:5]=[CH:6][C:11]#[C:10][C:12]1[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=1[C:14]#[N:15]

Inputs

Step One
Name
compound a1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CC=CCl)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=C(C#N)C=CC=C1
Step Three
Name
compound a1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CC=CCl)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#C)C1=C(C#N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to Method A set forth in the above-described General Synthesis Procedures I

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC=CC#CC1=C(C#N)C=CC=C1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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